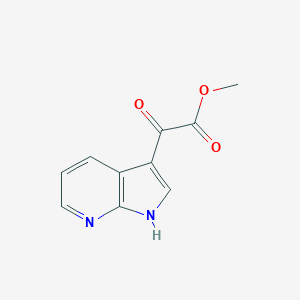

Methyl 7-azaindole-3-glyoxylate

Descripción general

Descripción

El compuesto 3-(1,3-Benzodioxol-5-il)-2-metilpropionaldoxima (comúnmente conocido como MMDPPO) es un estándar de referencia analítica categorizado como una anfetamina. Es un intermedio en la síntesis de 3,4-metilendioxianfetamina (MDA) y se utiliza principalmente en investigación y aplicaciones forenses .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-(1,3-Benzodioxol-5-il)-2-metilpropionaldoxima implica la reacción de 3,4-metilendioxifenilpropanal con clorhidrato de hidroxilamina en presencia de una base. La reacción generalmente se lleva a cabo en condiciones suaves, con la base facilitando la formación del grupo oxima .

Métodos de Producción Industrial

El proceso probablemente involucraría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

3-(1,3-Benzodioxol-5-il)-2-metilpropionaldoxima experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo oxima se puede oxidar para formar los compuestos nitroso correspondientes.

Reducción: El grupo oxima se puede reducir para formar aminas.

Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente.

Principales Productos Formados

Oxidación: Formación de compuestos nitroso.

Reducción: Formación de aminas.

Sustitución: Formación de compuestos aromáticos sustituidos.

Aplicaciones Científicas De Investigación

3-(1,3-Benzodioxol-5-il)-2-metilpropionaldoxima se utiliza en diversas aplicaciones de investigación científica, que incluyen:

Química: Como intermedio en la síntesis de otros compuestos, particularmente en el estudio de anfetaminas.

Biología: Utilizado en el estudio de vías bioquímicas que involucran grupos oxima y amina.

Medicina: Investigación sobre posibles aplicaciones terapéuticas de compuestos relacionados.

Industria: Utilizado en química forense y toxicología para la identificación y análisis de anfetaminas.

Mecanismo De Acción

El mecanismo de acción de 3-(1,3-Benzodioxol-5-il)-2-metilpropionaldoxima implica su función como intermedio en la síntesis de 3,4-metilendioxianfetamina. Interactúa con varios objetivos moleculares y vías, incluidos los sistemas de serotonina y dopamina. Los efectos del compuesto están mediados por su conversión a metabolitos activos que influyen en la liberación y la recaptación de neurotransmisores .

Comparación Con Compuestos Similares

Compuestos Similares

3,4-Metilendioxianfetamina (MDA): Un compuesto relacionado con características estructurales y propiedades farmacológicas similares.

3,4-Metilendioxi-N-metilanfetamina (MDMA): Otro compuesto estructuralmente relacionado con efectos psicoactivos distintos.

3-(1,3-Benzodioxol-5-il)-2-metilpropanamida (MMDPPA): Un precursor en la síntesis de MDA.

Unicidad

3-(1,3-Benzodioxol-5-il)-2-metilpropionaldoxima es único en su función como intermedio en la síntesis de 3,4-metilendioxianfetamina. Sus características estructurales específicas, como el grupo oxima, lo distinguen de otros compuestos relacionados y contribuyen a su reactividad química y aplicaciones únicas .

Actividad Biológica

Methyl 7-azaindole-3-glyoxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, supported by relevant data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the condensation of 7-azaindole derivatives with glyoxylic acid or its esters. The following methods have been reported:

- Palladium-Catalyzed Reactions : Utilization of palladium-catalyzed cross-coupling reactions to form various derivatives.

- Condensation Reactions : Direct condensation with acetamides has also been explored, leading to a variety of substituted compounds with potential biological activities .

2.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : The compound has shown potent activity against Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM for certain derivatives .

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

2.2 Anticancer Activity

Research indicates that this compound and its analogs possess anticancer properties:

- Cell Lines Tested : Various studies have evaluated the cytotoxic effects on cancer cell lines, including Colo205 and Colo320, demonstrating selective toxicity towards cancer cells while sparing normal fibroblasts .

| Cell Line | IC50 (µM) |

|---|---|

| Colo205 | Varies |

| Colo320 | Varies |

| Normal MRC-5 Fibroblasts | No significant toxicity |

3. Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Key Substituents : Modifications at positions 1, 3, and 5 of the azaindole ring significantly influence activity.

- Binding Interactions : Molecular docking studies reveal that the compound interacts with key residues in target proteins like DNA gyrase and various kinases, which are crucial for its antibacterial and anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several azaindole derivatives, including this compound. The results indicated that these compounds could inhibit the growth of both clinical strains and reference strains of bacteria, highlighting their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against a panel of cancer cell lines. The findings suggested that specific modifications to the azaindole structure enhanced selectivity for cancer cells while maintaining low toxicity towards normal cells.

Propiedades

IUPAC Name |

methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGPNHJNIRDJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50421746 | |

| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357263-49-1 | |

| Record name | Methyl α-oxo-1H-pyrrolo[2,3-b]pyridine-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=357263-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.